molecular formula C17H18F3N5O3 B2496867 4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396862-19-3

4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide

Cat. No.: B2496867
CAS No.: 1396862-19-3
M. Wt: 397.358
InChI Key: DLPYZNKNMZTRFZ-UHFFFAOYSA-N
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Description

4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This molecule features a 1,3,4-oxadiazole ring, which is a key structural motif in many bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide typically involves multiple steps. A common approach includes the following:

  • Formation of 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic conditions.

  • Introduction of the piperidine moiety: : This is usually carried out by nucleophilic substitution reactions where a halogenated 1,3,4-oxadiazole derivative reacts with a piperidine.

  • Attachment of the acetamido group: : This can be done by reacting the piperidinyl oxadiazole with acetic anhydride or acetyl chloride.

  • Final coupling with benzamide: : The last step involves the condensation of the amine-functionalized intermediate with a benzoyl chloride or an activated ester derivative of benzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow processes to increase yield and efficiency. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can significantly impact the cost-effectiveness and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the piperidine moiety or the benzamide can be functionalized further.

  • Reduction: : It can be reduced under suitable conditions to modify the oxadiazole ring or other functional groups.

  • Substitution: : The trifluoromethyl group makes the oxadiazole ring highly electrophilic, allowing for various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: : Nucleophiles like amines, thiols, and halides.

Major Products

  • Oxidation: : Can lead to the formation of nitro, hydroxy, or carbonyl derivatives.

  • Reduction: : Can yield partially or fully hydrogenated products.

  • Substitution: : Produces various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

This compound's unique structure lends itself to a myriad of applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : It is explored for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

  • Medicine: : This compound is investigated for its role as a therapeutic agent targeting specific pathways.

  • Industry: : Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

Molecular Targets

The exact mechanism can vary, but generally, the trifluoromethyl-1,3,4-oxadiazole core is known to interact with biological targets like enzymes and receptors, modulating their activity.

Pathways Involved

These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic effects, whether it's inhibiting bacterial growth, modulating immune responses, or targeting cancer cells.

Comparison with Similar Compounds

4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is compared with:

  • 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)aniline: : Differing mainly by the piperidine and acetamido group.

  • 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetamido)pyridine: : Similar but includes a pyridine ring instead of a benzamide.

  • 3-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)phenol: : Contains an additional hydroxyl group on the phenyl ring.

Each of these compounds shares a core oxadiazole structure but exhibits unique properties and applications due to differences in their substituents, illustrating the versatility of this chemical scaffold.

Properties

IUPAC Name

4-[[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O3/c18-17(19,20)16-24-23-15(28-16)11-5-7-25(8-6-11)9-13(26)22-12-3-1-10(2-4-12)14(21)27/h1-4,11H,5-9H2,(H2,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYZNKNMZTRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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